N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methoxyacetamide
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Overview
Description
N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methoxyacetamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a sulfonyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methoxyacetamide typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the fluorophenyl and sulfonyl groups, and the attachment of the methoxypropyl and methoxyacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methoxyacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing pyrrole derivatives and fluorophenyl-substituted compounds. Examples include:
- N-{3-[(4-chlorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methoxyacetamide
- N-{3-[(4-bromophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methoxyacetamide
Uniqueness
The uniqueness of N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methoxyacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H25FN2O5S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C19H25FN2O5S/c1-13-14(2)22(10-5-11-26-3)19(21-17(23)12-27-4)18(13)28(24,25)16-8-6-15(20)7-9-16/h6-9H,5,10-12H2,1-4H3,(H,21,23) |
InChI Key |
ISFKFVLHHVLIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)COC)CCCOC)C |
Origin of Product |
United States |
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